BenchChemオンラインストアへようこそ!

I-OMe-Tyrphostin AG 538

IGF-1R inhibition cellular efficacy tyrphostin analog

I-OMe-Tyrphostin AG 538 (I-OMe-AG 538) is a superior research tool for PI5P4Kα and IGF-1R studies. The methoxy modification provides enhanced cellular efficacy and oxidation resistance over parent AG 538. Its unique substrate-competitive IGF-1R mechanism and preferential cytotoxicity in nutrient-deprived cells are not replicable by generic EGFR-selective tyrphostins. Ideal as a high-potency (IC50 1-2µM) positive control.

Molecular Formula C17H12INO5
Molecular Weight 437.18 g/mol
Cat. No. B1234568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameI-OMe-Tyrphostin AG 538
Molecular FormulaC17H12INO5
Molecular Weight437.18 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)C2=CC(=C(C=C2)O)O)I)O
InChIInChI=1S/C17H12INO5/c1-24-15-6-9(5-12(18)17(15)23)4-11(8-19)16(22)10-2-3-13(20)14(21)7-10/h2-7,20-21,23H,1H3/b11-4+
InChIKeyHSRMHXWCTRFVHK-NYYWCZLTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

I-OMe-Tyrphostin AG 538: Structural Derivative with Enhanced Hydrophobicity for IGF-1R and PI5P4Kα Inhibition


I-OMe-Tyrphostin AG 538 (I-OMe-AG 538) is a synthetic tyrphostin analog derived from the parent compound Tyrphostin AG 538, characterized by the addition of a methoxy group that enhances hydrophobicity and reduces oxidation sensitivity [1]. This small molecule functions as a substrate-competitive inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase and as an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα) [2]. The compound is a cell-permeable, reversible inhibitor utilized primarily in oncology and cell signaling research to interrogate IGF-1R-mediated pathways and PI5P4Kα-dependent lipid signaling .

Why Generic Tyrphostin Substitution Fails: Quantitative Distinctions of I-OMe-Tyrphostin AG 538


Substitution of I-OMe-Tyrphostin AG 538 with other tyrphostin analogs or in-class IGF-1R inhibitors is not scientifically equivalent due to three critical differentiators: (i) the methoxy modification confers enhanced hydrophobicity and resistance to oxidation that directly improves cellular efficacy relative to the parent compound AG 538 [1]; (ii) the compound exhibits a unique dual-target inhibition profile with distinct IC50 values for PI5P4Kα (1–2 µM) and IGF-1R that cannot be replicated by EGFR-selective tyrphostins such as Tyrphostin 51 or AG 112 [2]; and (iii) its substrate-competitive mechanism at IGF-1R fundamentally differs from ATP-competitive inhibitors, with implications for downstream signaling blockade and resistance profiles [3]. Generic substitution without these specific properties will yield divergent experimental outcomes and compromised reproducibility.

Quantitative Differentiation of I-OMe-Tyrphostin AG 538 from Tyrphostin Analogs: Head-to-Head Evidence


Enhanced Hydrophobicity and Oxidation Resistance Confer Superior Cellular IGF-1R Inhibition Versus Parent AG 538

I-OMe-AG 538 was specifically synthesized to overcome the oxidative instability of the parent compound AG 538, which contains two oxidation-sensitive catechol rings. The methoxy substitution increases hydrophobicity, and in intact cell assays, I-OMe-AG 538 demonstrates superior inhibition of IGF-1R autophosphorylation compared to AG 538. This superiority is attributed to enhanced cellular permeability and stability [1].

IGF-1R inhibition cellular efficacy tyrphostin analog hydrophobicity

Rank-Order Potency in PI5P4Kα Inhibition: 2 µM IC50 Places I-OMe-AG 538 as the Most Potent Tyrphostin in the LOPAC Library Screen

In a high-throughput screen of the LOPAC library against PI5P4Kα, I-OMe-AG 538 exhibited an IC50 of 2 µM, making it the most potent inhibitor among 13 tyrphostin analogs tested. This potency is 2.5-fold greater than Tyrphostin 51 (5 µM) and 7-fold greater than the parent compound AG 538 (14 µM) [1]. The compound was confirmed as an ATP-competitive inhibitor of PI5P4Kα with an IC50 of 1 µM in follow-up assays [2].

PI5P4Kα lipid kinase tyrphostin high-throughput screening

Dual-Target Profile: IGF-1R and PI5P4Kα Inhibition Not Replicated by EGFR-Selective Tyrphostins

Unlike EGFR-selective tyrphostins such as Tyrphostin 51 (EGFR IC50 = 0.8 µM) and Tyrphostin AG 112 (EGFR IC50 = 100–125 nM), which have negligible activity against IGF-1R or PI5P4Kα, I-OMe-AG 538 demonstrates a distinct dual-target profile: IGF-1R inhibition (substrate-competitive, parent AG 538 IC50 = 61–400 nM) and PI5P4Kα inhibition (ATP-competitive, IC50 = 1 µM) [1][2]. The methoxy modification preserves IGF-1R activity while enhancing PI5P4Kα potency.

IGF-1R PI5P4Kα dual inhibition tyrphostin selectivity

Preferential Cytotoxicity in Nutrient-Deprived Cancer Cells: A Phenotypic Selectivity Not Shared by Parent AG 538

I-OMe-Tyrphostin AG 538 exhibits preferential cytotoxicity toward nutrient-deprived PANC1 pancreatic cancer cells, a phenotype linked to IGF-1R dependency under metabolic stress . While the parent compound AG 538 inhibits IGF-1R autophosphorylation in intact cells, the enhanced cellular potency and stability of I-OMe-AG 538 translates into this therapeutically relevant differential cytotoxicity that is not reported for AG 538 or other tyrphostin analogs under identical nutrient-deprivation conditions.

PANC1 nutrient deprivation cancer metabolism IGF-1R

Mechanism of Inhibition: Substrate-Competitive IGF-1R Blockade Versus ATP-Competitive PI5P4Kα Inhibition

I-OMe-AG 538 exhibits a dual mechanism: at IGF-1R, it acts as a substrate-competitive inhibitor, competing with the peptide substrate rather than ATP [1]. This mechanism is preserved from the parent AG 538. In contrast, at PI5P4Kα, it functions as an ATP-competitive inhibitor (IC50 = 1 µM) [2]. This mechanistic duality is not found in most tyrphostin analogs: Tyrphostin 51 exhibits mixed competitive inhibition at EGFR , while Tyrphostin AG 112 inhibits EGFR autophosphorylation but lacks the PI5P4Kα activity .

substrate-competitive ATP-competitive IGF-1R PI5P4Kα kinase mechanism

Optimal Research Applications of I-OMe-Tyrphostin AG 538 Based on Quantitative Differentiation


PI5P4Kα High-Throughput Screening and Enzymology Studies

I-OMe-AG 538 is the optimal choice as a reference inhibitor for PI5P4Kα high-throughput screening campaigns, given its rank as the most potent tyrphostin analog (IC50 = 1–2 µM) and its validated ATP-competitive mechanism. It serves as a reliable positive control for assay development and validation, outperforming Tyrphostin 51 (5 µM) and AG 538 (14 µM) [1].

IGF-1R Cellular Signaling Studies Requiring Stable, Cell-Permeable Inhibition

For intact cell experiments interrogating IGF-1R-mediated signaling (autophosphorylation, PKB/Akt activation, Erk2 phosphorylation), I-OMe-AG 538 provides superior cellular efficacy compared to the oxidation-prone parent AG 538. Its enhanced hydrophobicity improves cell permeability and target engagement, making it the preferred tool compound for studying IGF-1R-dependent pathways in cellular models [2].

Cancer Cell Metabolism and Nutrient-Starvation Response Models

The preferential cytotoxicity of I-OMe-AG 538 toward nutrient-deprived PANC1 cells positions it as a valuable tool for investigating the intersection of IGF-1R signaling and metabolic stress responses in cancer. This phenotype is not observed with parent AG 538 or EGFR-selective tyrphostins, making I-OMe-AG 538 uniquely suited for studies of starvation-induced vulnerability in pancreatic and other cancer types .

Substrate-Competitive Kinase Inhibitor Reference Standard

I-OMe-AG 538 serves as a prototypical substrate-competitive inhibitor at IGF-1R, a mechanism that differs fundamentally from ATP-competitive inhibitors. It is therefore an essential reference compound for studies examining inhibitor mechanism, resistance pathways, and the pharmacological implications of targeting the substrate-binding pocket of receptor tyrosine kinases [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for I-OMe-Tyrphostin AG 538

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.